REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([CH3:15])([CH2:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[C:4]([O:6][CH3:7])=[O:5]>CO>[CH3:2][C:3]([CH3:15])([CH2:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[C:4]([O:6][CH3:7])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
0.837 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(C(=O)OC)(CN1CCNCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
add the methanolic solution to an SCX-2 column (10 g)
|
Type
|
WASH
|
Details
|
wash with methanol
|
Type
|
WASH
|
Details
|
elute with 2.5M ammonia in methanol solution
|
Type
|
CUSTOM
|
Details
|
evaporate the methanol ammonia fraction
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)(CN1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.665 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |